

Application Notes and Protocols for Measuring GlyT1 Inhibition by ASP2535

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Compound of Interest

Compound Name: ASP2535

Cat. No.: B1665297

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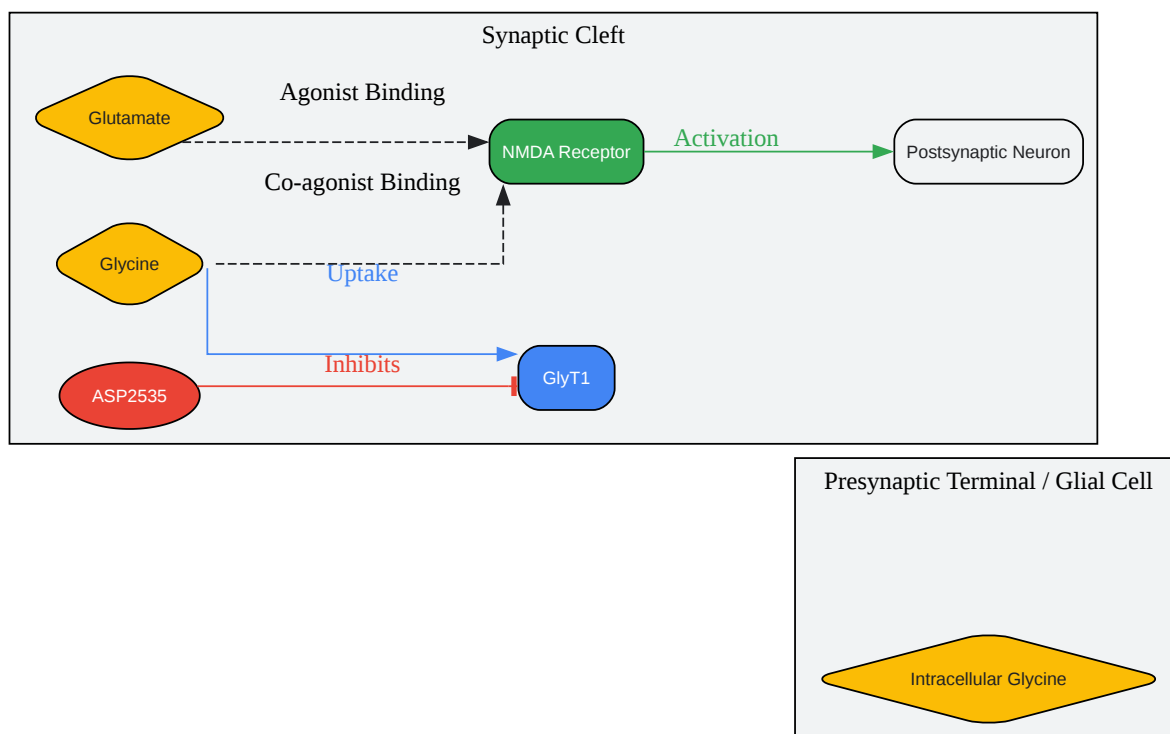
For Researchers, Scientists, and Drug Development Professionals

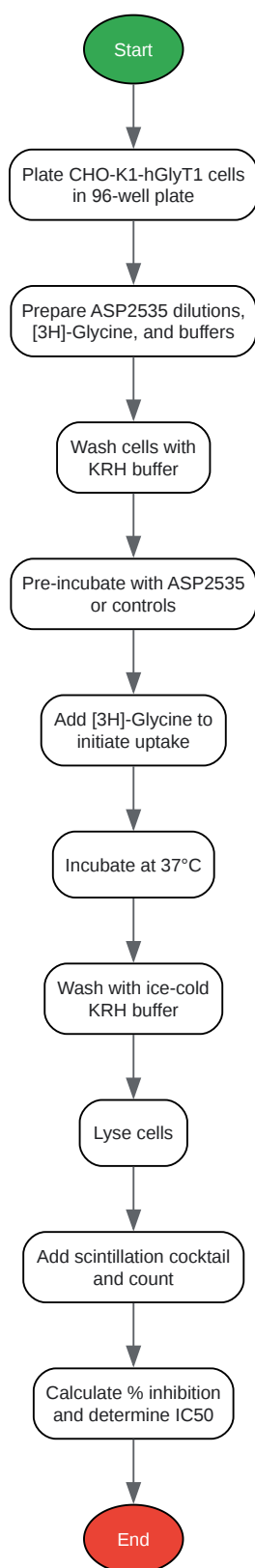
Introduction

ASP2535 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).^{[1][2][3]} GlyT1 is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, **ASP2535** increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.^{[1][2]} This potentiation of NMDA receptor function is a promising therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia. These application notes provide detailed protocols for in vitro assays to measure the inhibitory activity of **ASP2535** on GlyT1.

Mechanism of Action

Glycine is an essential co-agonist for the activation of NMDA receptors by glutamate. GlyT1, located on glial cells and presynaptic neurons, maintains low synaptic glycine levels by transporting it back into the cells. Inhibition of GlyT1 by compounds like **ASP2535** leads to an accumulation of synaptic glycine, thereby enhancing the activation of NMDA receptors. This modulation of the glutamatergic system is the basis for the therapeutic potential of GlyT1 inhibitors.





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References

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